Cas no 1361696-40-3 (5-Iodo-2-(trifluoromethoxy)pyridine)

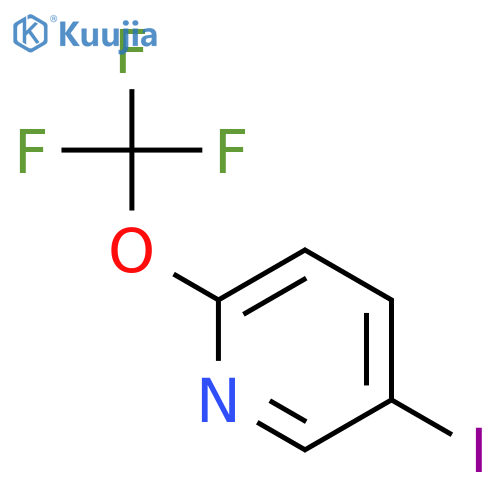

1361696-40-3 structure

商品名:5-Iodo-2-(trifluoromethoxy)pyridine

CAS番号:1361696-40-3

MF:C6H3F3INO

メガワット:288.993804216385

MDL:MFCD25450583

CID:3163437

PubChem ID:91798997

5-Iodo-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-2-(trifluoromethoxy)pyridine

- AKOS026674376

- SCHEMBL21223976

- MFCD25450583

- 1361696-40-3

- GFWZFVCJFBKZFK-UHFFFAOYSA-N

-

- MDL: MFCD25450583

- インチ: InChI=1S/C6H3F3INO/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H

- InChIKey: GFWZFVCJFBKZFK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 288.92115Da

- どういたいしつりょう: 288.92115Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 22.1Ų

5-Iodo-2-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB425844-250mg |

5-Iodo-2-(trifluoromethoxy)pyridine; . |

1361696-40-3 | 250mg |

€1265.80 | 2024-08-03 | ||

| Ambeed | A717186-1g |

5-Iodo-2-(trifluoromethoxy)pyridine |

1361696-40-3 | 95% | 1g |

$2536.0 | 2024-04-24 | |

| abcr | AB425844-250 mg |

5-Iodo-2-(trifluoromethoxy)pyridine |

1361696-40-3 | 250MG |

€1,262.90 | 2022-08-31 | ||

| abcr | AB425844-100mg |

5-Iodo-2-(trifluoromethoxy)pyridine; . |

1361696-40-3 | 100mg |

€662.30 | 2024-08-03 |

5-Iodo-2-(trifluoromethoxy)pyridine 関連文献

-

1. Book reviews

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

1361696-40-3 (5-Iodo-2-(trifluoromethoxy)pyridine) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1361696-40-3)5-Iodo-2-(trifluoromethoxy)pyridine

清らかである:99%

はかる:1g

価格 ($):2282.0